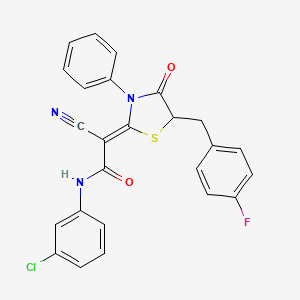
(Z)-N-(3-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O2S and its molecular weight is 477.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (Z)-N-(3-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide belongs to a class of thiazolidine derivatives known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of thiazolidine derivatives typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with various reagents, resulting in compounds that exhibit significant biological potential. For instance, the synthesis of this compound was achieved through a series of cyclocondensation reactions, confirming its structure via techniques such as NMR spectroscopy and mass spectrometry .
Antimicrobial Activity
Thiazolidine derivatives, including the target compound, have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Klebsiella pneumoniae | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Low |
Research has shown that the presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating better penetration through bacterial membranes . The compound demonstrated potent activity against methicillin-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
In addition to antimicrobial effects, thiazolidine derivatives have also been explored for their anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. In vitro studies using human lung adenocarcinoma cells (A549) revealed that certain derivatives can significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin .
Case Studies
- Antimicrobial Screening : A study evaluated a series of thiazolidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that compounds with specific substitutions exhibited enhanced antimicrobial efficacy, highlighting the importance of structural modifications in optimizing biological activity .
- Cytotoxicity Assessment : The cytotoxic effects of various thiazolidine derivatives were tested on both cancerous (A549) and non-cancerous (HSAEC) cell lines. Compounds that maintained low cytotoxicity towards non-cancerous cells while effectively targeting cancer cells were identified as promising candidates for further development .
Properties
IUPAC Name |
(2Z)-N-(3-chlorophenyl)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2S/c26-17-5-4-6-19(14-17)29-23(31)21(15-28)25-30(20-7-2-1-3-8-20)24(32)22(33-25)13-16-9-11-18(27)12-10-16/h1-12,14,22H,13H2,(H,29,31)/b25-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQZLMNLUYGBHE-DAFNUICNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














